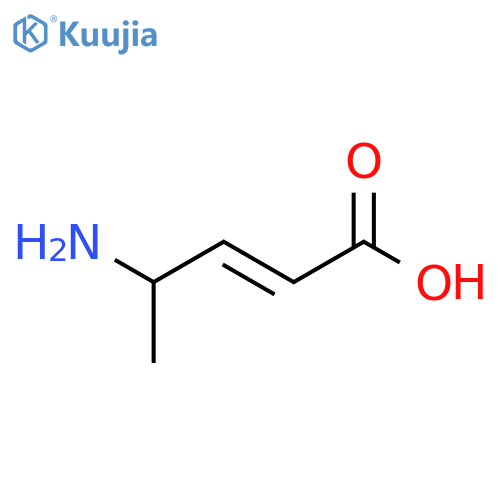Cas no 69202-97-7 ((2E)-4-aminopent-2-enoic acid)

(2E)-4-aminopent-2-enoic acid structure
商品名:(2E)-4-aminopent-2-enoic acid
(2E)-4-aminopent-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-4-aminopent-2-enoic acid
- 4-Aminopent-2-enoic acid
- (E)-4-aminopent-2-enoic acid
- AKOS006341828
- EN300-142184
- 69202-97-7
- trans-4-methyl-4-aminocrotonic acid
- EN300-2984460
-
- インチ: 1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+
- InChIKey: SCUXCFWYAJSHJI-NSCUHMNNSA-N
- ほほえんだ: OC(/C=C/C(C)N)=O
計算された属性
- せいみつぶんしりょう: 115.063328530g/mol
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 63.3Ų
(2E)-4-aminopent-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2984460-0.5g |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 0.5g |
$836.0 | 2023-07-10 | ||
| Enamine | EN300-142184-0.05g |
4-aminopent-2-enoic acid |
69202-97-7 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-2984460-0.05g |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 0.05g |
$732.0 | 2023-07-10 | ||
| Enamine | EN300-2984460-5.0g |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 5.0g |
$2525.0 | 2023-07-10 | ||
| Enamine | EN300-142184-0.25g |
4-aminopent-2-enoic acid |
69202-97-7 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-2984460-2500mg |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 2500mg |
$1707.0 | 2023-09-30 | ||
| Enamine | EN300-2984460-100mg |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 100mg |
$767.0 | 2023-09-30 | ||
| Enamine | EN300-2984460-10000mg |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 10000mg |
$3746.0 | 2023-09-30 | ||
| Enamine | EN300-2984460-10.0g |
(2E)-4-aminopent-2-enoic acid |
69202-97-7 | 10.0g |
$3746.0 | 2023-07-10 | ||
| Enamine | EN300-142184-0.1g |
4-aminopent-2-enoic acid |
69202-97-7 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 |
(2E)-4-aminopent-2-enoic acid 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
69202-97-7 ((2E)-4-aminopent-2-enoic acid) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1189426-16-1(Sulfadiazine-13C6)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
